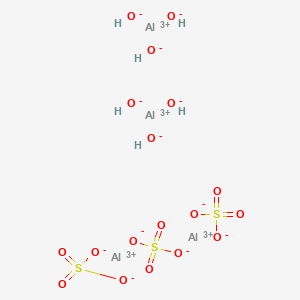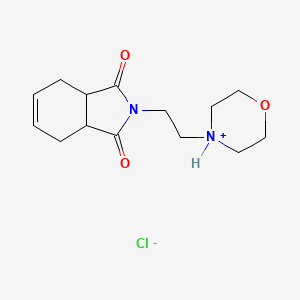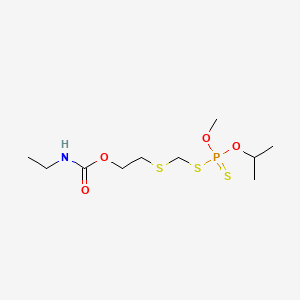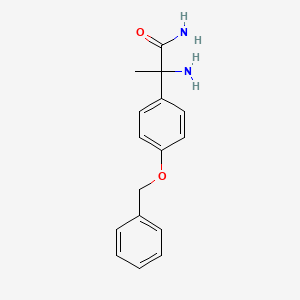
Tetraaluminum hexahydroxide tris(sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraaluminum hexahydroxide tris(sulfate) is a chemical compound with the molecular formula Al₄(OH)₆(SO₄)₃. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes aluminum, hydroxide, and sulfate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraaluminum hexahydroxide tris(sulfate) can be synthesized through various chemical reactions involving aluminum salts and sulfuric acid. One common method involves the reaction of aluminum sulfate with sodium hydroxide under controlled conditions. The reaction typically takes place in an aqueous solution, and the resulting product is precipitated out and purified.
Industrial Production Methods
In industrial settings, tetraaluminum hexahydroxide tris(sulfate) is produced on a larger scale using similar chemical reactions. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure the consistent quality of the final product. The compound is then subjected to purification processes to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraaluminum hexahydroxide tris(sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different aluminum oxides.
Reduction: Reduction reactions can convert the compound into other aluminum-containing species.
Substitution: The hydroxide and sulfate groups in the compound can be substituted with other functional groups through chemical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aluminum oxides, while substitution reactions can yield various aluminum salts.
Applications De Recherche Scientifique
Tetraaluminum hexahydroxide tris(sulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in industrial processes such as water treatment, where it acts as a coagulant to remove impurities from water.
Mécanisme D'action
The mechanism by which tetraaluminum hexahydroxide tris(sulfate) exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound can interact with proteins and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Tetraaluminum hexahydroxide tris(sulfate) can be compared with other similar compounds, such as:
Aluminum sulfate: A commonly used coagulant in water treatment.
Aluminum hydroxide: Used as an antacid and in vaccine formulations.
Aluminum chloride: Used in various chemical reactions and industrial processes.
The uniqueness of tetraaluminum hexahydroxide tris(sulfate) lies in its specific combination of aluminum, hydroxide, and sulfate groups, which confer distinct properties and applications compared to other aluminum compounds.
Propriétés
Numéro CAS |
53810-32-5 |
|---|---|
Formule moléculaire |
Al4H6O18S3 |
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
tetraaluminum;hexahydroxide;trisulfate |
InChI |
InChI=1S/4Al.3H2O4S.6H2O/c;;;;3*1-5(2,3)4;;;;;;/h;;;;3*(H2,1,2,3,4);6*1H2/q4*+3;;;;;;;;;/p-12 |
Clé InChI |
PXKINGWCGWLGCV-UHFFFAOYSA-B |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)









![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
